molecular formula C31H48O5 B12675561 17beta-Hydroxyandrost-4-en-3-one decanoylglycolate CAS No. 85135-81-5

17beta-Hydroxyandrost-4-en-3-one decanoylglycolate

Cat. No.: B12675561
CAS No.: 85135-81-5
M. Wt: 500.7 g/mol
InChI Key: GFNGHNQLACFSPX-GHJVWEBLSA-N
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Description

17beta-Hydroxyandrost-4-en-3-one decanoylglycolate is a synthetic derivative of testosterone, a primary male anabolic-androgenic steroid. This compound is characterized by its chemical formula C31H48O5 and a molecular weight of 500.70982 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Hydroxyandrost-4-en-3-one decanoylglycolate typically involves the esterification of testosterone with decanoic acid and glycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

17beta-Hydroxyandrost-4-en-3-one decanoylglycolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted esters. These products have distinct properties and applications in different fields .

Mechanism of Action

The mechanism of action of 17beta-Hydroxyandrost-4-en-3-one decanoylglycolate involves its interaction with androgen receptors in the body. The compound binds to these receptors, triggering a cascade of molecular events that lead to increased protein synthesis and muscle growth. The pathways involved include the activation of specific genes and the modulation of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17beta-Hydroxyandrost-4-en-3-one decanoylglycolate is unique due to its specific esterification with decanoic acid and glycolic acid, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

85135-81-5

Molecular Formula

C31H48O5

Molecular Weight

500.7 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-hydroxy-3-oxododecanoate

InChI

InChI=1S/C31H48O5/c1-4-5-6-7-8-9-10-11-26(33)28(34)29(35)36-27-15-14-24-23-13-12-21-20-22(32)16-18-30(21,2)25(23)17-19-31(24,27)3/h20,23-25,27-28,34H,4-19H2,1-3H3/t23-,24-,25-,27-,28?,30-,31-/m0/s1

InChI Key

GFNGHNQLACFSPX-GHJVWEBLSA-N

Isomeric SMILES

CCCCCCCCCC(=O)C(C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O

Canonical SMILES

CCCCCCCCCC(=O)C(C(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Origin of Product

United States

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